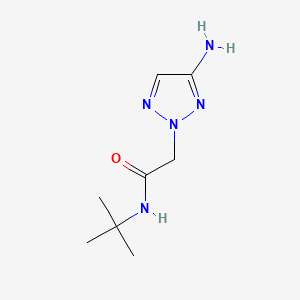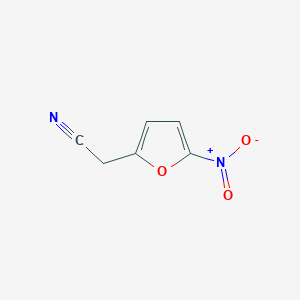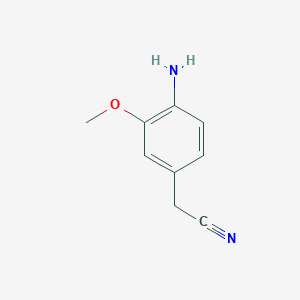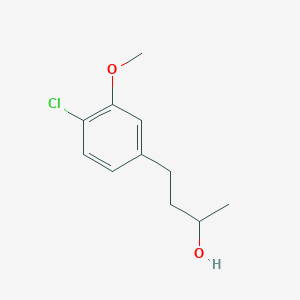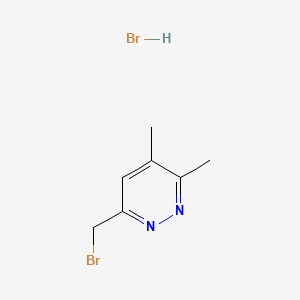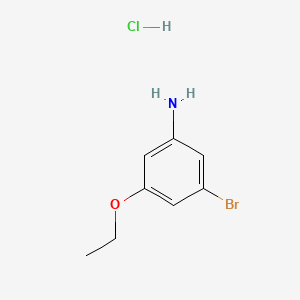
3-Bromo-5-ethoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-ethoxyaniline hydrochloride: is a chemical compound with the molecular formula C8H11BrClNO and a molecular weight of 252.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxyaniline hydrochloride typically involves the bromination of 5-ethoxyaniline followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-ethoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
Scientific Research Applications
3-Bromo-5-ethoxyaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through its interactions .
Comparison with Similar Compounds
3-Bromoaniline: Similar structure but lacks the ethoxy group.
5-Ethoxyaniline: Similar structure but lacks the bromine atom.
3-Bromo-4-ethoxyaniline: Similar structure with different substitution pattern.
Uniqueness: 3-Bromo-5-ethoxyaniline hydrochloride is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11BrClNO |
|---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
3-bromo-5-ethoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-2-11-8-4-6(9)3-7(10)5-8;/h3-5H,2,10H2,1H3;1H |
InChI Key |
MJMHGSLUVMNXDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


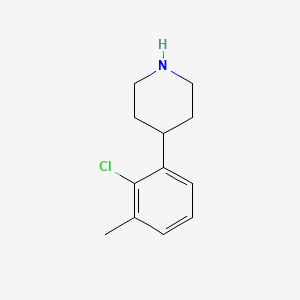
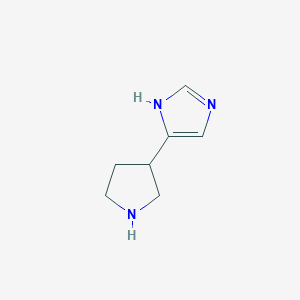
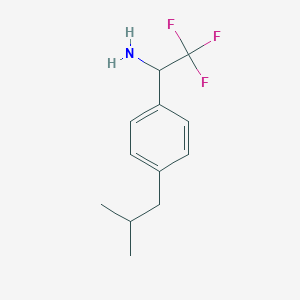
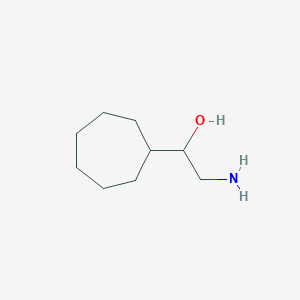
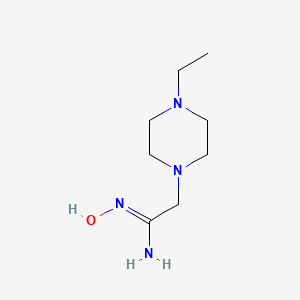
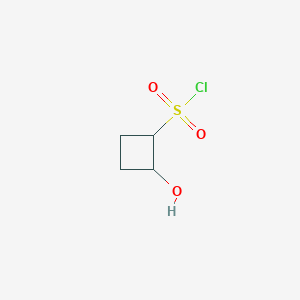
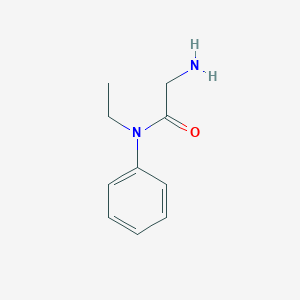
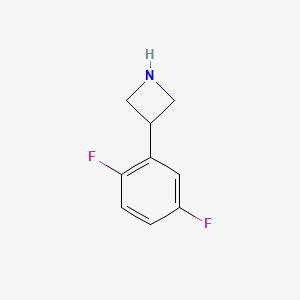
![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)
